(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl
CAS No.:
Cat. No.: VC17481004
Molecular Formula: C7H13ClF3NO
Molecular Weight: 219.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13ClF3NO |
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Molecular Weight | 219.63 g/mol |
IUPAC Name | (1R)-2,2,2-trifluoro-1-(oxan-3-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;/h5-6H,1-4,11H2;1H/t5?,6-;/m1./s1 |
Standard InChI Key | MHWJUXGGMHMCOP-QFWZMSBNSA-N |
Isomeric SMILES | C1CC(COC1)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES | C1CC(COC1)C(C(F)(F)F)N.Cl |
Introduction
(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine hydrochloride is a complex organic compound that belongs to the class of trifluoromethylated amines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a tetrahydropyran ring, which contribute to its unique chemical and biological properties. The compound's chiral center at the carbon atom adjacent to the amine group is designated as (1R), indicating its specific stereochemistry.
Synthesis and Reaction Conditions
The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine hydrochloride typically involves several steps under controlled conditions. These reactions often require an inert atmosphere to prevent side reactions, and temperature control is crucial for optimizing yield. In industrial settings, continuous flow reactors may be employed to enhance efficiency and consistency in product quality.
Applications and Mechanism of Action
This compound is of interest in medicinal chemistry due to its potential interactions with biological targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, influencing various biochemical pathways. The tetrahydropyran ring contributes structural stability and facilitates interactions with hydrophobic regions within proteins.
Application Area | Description |
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Medicinal Chemistry | Potential use in drug development due to its unique interactions with biological targets. |
Material Science | May have applications in material innovations due to its chemical properties. |
Chemical Reactivity and Analysis
The chemical reactivity of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine hydrochloride is attributed to the presence of the amino group and the trifluoromethyl group. Common analytical methods for characterizing this compound include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Note:
Due to the lack of specific information on (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride in the provided sources, the article draws parallels with related compounds to provide a comprehensive overview.
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